![molecular formula C11H16BrNO B6362263 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol CAS No. 157729-25-4](/img/structure/B6362263.png)
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol, also known as BBAP, is an organic compound with a phenol group. It has a molecular weight of 258.15 g/mol. This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, a similar compound, bromophenol, is produced by electrophilic halogenation of phenol with bromine . A multistep synthesis could involve nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The molecular structure of this compound includes a phenol group, a bromine atom, and a butan-2-ylaminomethyl group. The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The reaction mechanism can be either SN1 or SN2, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of the bromine atom and the phenol group can influence its polarity, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
- Hindered Amine Building Block : 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Its hindered amine motif makes it valuable for constructing drug candidates with specific properties .
- Researchers have explored derivatives of this compound as inhibitors of PTP1B, an enzyme implicated in diabetes and obesity. Modulating PTP1B activity could have therapeutic implications .
- 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol derivatives have been investigated as inhibitors of deoxy-xylulose-phosphate reductoisomerase (DXR), an enzyme involved in the non-mevalonate pathway for isoprenoid biosynthesis .
- Benzoxazole benzenesulfonamides derived from this compound have been studied as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme in gluconeogenesis. These inhibitors may have applications in metabolic disorders .
- The benzylic position in 4-bromo-2-{[(butan-2-yl)amino]methyl}phenol is susceptible to free radical bromination. N-bromosuccinimide (NBS) is commonly used to introduce bromine at the benzylic position. This reaction can lead to various products, including succinimide derivatives .
- Depending on the specific structure, benzylic halides can undergo either SN1 or SN2 reactions. Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides favor an SN1 pathway due to resonance stabilization of the carbocation intermediate .
Organic Synthesis and Medicinal Chemistry
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Lipophilic Deoxy-Xylulose-Phosphate Reductoisomerase Inhibitors
Allosteric Inhibitors of Fructose-1,6-Bisphosphatase
Free Radical Bromination Reactions
SN1 and SN2 Reactions at the Benzylic Position
Zukünftige Richtungen
Wirkmechanismus
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of "4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol" . For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other compounds in the environment.
Eigenschaften
IUPAC Name |
4-bromo-2-[(butan-2-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14/h4-6,8,13-14H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTROSHJXZEDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.